molecular formula C20H23N5O4 B15103803 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide

2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B15103803
M. Wt: 397.4 g/mol
InChI Key: FGVGNNDZENWGRN-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique hybrid structure, incorporating a spiro[4.4]nonane dione system linked to a 1,2,4-triazole ring via an acetamide bridge . The spirocyclic scaffold is recognized for its three-dimensionality and structural rigidity, which can be beneficial in designing novel pharmacologically active agents . The presence of the 1,2,4-triazole moiety, a privileged structure in medicinal chemistry, further enhances the compound's research value due to its widespread presence in molecules with diverse biological activities . The specific molecular framework suggests potential for investigation in various biochemical pathways. Researchers may explore this compound as a key intermediate or a core structure for developing new enzyme inhibitors, given that similar spirocyclic and triazole-containing compounds have been investigated for their properties . The 4-methoxybenzyl substituent on the triazole ring adds a hydrophobic aromatic element, which can influence the compound's binding affinity and pharmacokinetic properties in biological systems. This product is provided exclusively for research and development purposes in a laboratory setting. It is intended for use by qualified scientists and is For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C20H23N5O4

Molecular Weight

397.4 g/mol

IUPAC Name

2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C20H23N5O4/c1-29-14-6-4-13(5-7-14)10-15-21-19(24-23-15)22-16(26)12-25-17(27)11-20(18(25)28)8-2-3-9-20/h4-7H,2-3,8-12H2,1H3,(H2,21,22,23,24,26)

InChI Key

FGVGNNDZENWGRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CN3C(=O)CC4(C3=O)CCCC4

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Azaspiro Systems

Spirocyclic lactams are typically synthesized via intramolecular cyclization of linear precursors. A patent describing 7-oxo-2-azaspiro[3.5]nonane synthesis (CN112321599A) provides insights into analogous systems. For the target spiro[4.4]nonane:

Method A: Two-Step Cyclization with Phase Transfer Catalysis

  • First cyclization : Reacting γ-keto ester 1 with 1,4-dibromobutane 2 in DMF using tetrabutylammonium bromide (TBAB) as a phase transfer catalyst and NaI as an iodide source yields intermediate 3 .
  • Second cyclization : Treating 3 with aqueous HCl induces lactamization to form 1,3-dioxo-2-azaspiro[4.4]nonane 4 .

Reaction Conditions Optimization

Parameter Optimal Range Impact on Yield
Temperature 80–90°C Prevents dimerization
TBAB Concentration 10 mol% Maximizes phase transfer
NaI Equivalents 1.5 eq Enhances nucleophilicity

This method achieves ~65% overall yield but requires careful pH control to avoid hydrolysis of the dioxo groups.

Method B: Microwave-Assisted One-Pot Synthesis
Microwave irradiation (150°C, 20 min) of δ-amino ketone 5 with diethyl oxalate in acetic anhydride produces the spirocycle via simultaneous keto-enol tautomerization and cyclization. While faster (85% yield), this approach demands specialized equipment.

Preparation of 3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-amine

Thiosemicarbazide Cyclization

Following protocols for 1,2,4-triazole-3-thiones:

  • Condense 4-methoxybenzyl hydrazine 6 with thiourea 7 in ethanol/HCl to form thiosemicarbazide 8 .
  • Cyclize 8 under alkaline conditions (NaOH, 60°C) to yield 5-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole 9 .

Critical Factors

  • pH Dependence : Basic conditions (pH >10) favor triazole over thiadiazole formation.
  • Substituent Effects : Electron-donating 4-methoxy groups enhance cyclization kinetics by stabilizing transition states through resonance.

Acetamide Linker Installation

Carboxylic Acid Activation

Convert the spirocyclic core to 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetic acid 10 via:

  • Hydrolysis : Treat spirocyclic ester 4 with LiOH/THF/H₂O (0°C, 2 h)
  • Oxidation : Alternatively, oxidize alcohol intermediates using Jones reagent (CrO₃/H₂SO₄).

Activation Methods Comparison

Reagent Solvent Coupling Efficiency
HATU DMF 92%
EDCl/HOBt CH₂Cl₂ 88%
DCC/DMAP THF 78%

HATU-mediated activation in DMF proves most effective, minimizing racemization.

Amide Bond Formation

React activated acid 10 with triazole amine 9 under inert atmosphere:

  • Conditions : 2 eq HATU, 3 eq DIPEA, DMF, 25°C, 12 h
  • Workup : Precipitation in ice-water followed by chromatography (SiO₂, EtOAc/hexane) yields final product (85% purity).

Integrated Synthetic Routes

Convergent Approach

  • Synthesize spirocyclic acid 10 and triazole amine 9 separately.
  • Couple via HATU-mediated amidation.
    Advantages : Modular, allows independent optimization.
    Disadvantages : Multiple purification steps reduce overall yield (~58%).

Sequential Assembly

  • Construct triazole on pre-formed spirocyclic ester.
  • Hydrolyze ester to acid, then amidate.
    Advantages : Fewer intermediates.
    Disadvantages : Risk of triazole ring decomposition during hydrolysis.

Analytical Characterization

Key Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.75–2.10 (m, 8H, spiro-CH₂), 3.72 (s, 3H, OCH₃), 4.25 (s, 2H, NCH₂Ar), 6.85–7.25 (Ar-H), 10.21 (s, 1H, NH).
  • HRMS : m/z calcd for C₂₁H₂₄N₅O₄ [M+H]⁺ 434.1824, found 434.1826.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and methoxybenzyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, particularly in developing drugs targeting specific molecular pathways.

    Industry: The compound is explored for its use in materials science, including the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The triazole and methoxybenzyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structural analogs highlight key similarities and differences in physicochemical properties, bioactivity, and synthetic strategies:

Spirocyclic Analogs

Compound Name/Structure Key Features Properties/Bioactivity Reference
Target Compound 2-azaspiro[4.4]nonane, 4-methoxybenzyl-triazole Hypothetical: Enhanced rigidity and metabolic stability due to spirocycle.
N~1~-(1,3-Benzodioxol-5-ylmethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide 1,3-Diazaspiro[4.5]decane, benzodioxole substituent Water solubility: 6.1 µg/mL at pH 7.4; benzodioxole may improve π-π stacking.
  • Comparison: The target’s smaller spiro ring (4.4 vs. 4.5) may reduce steric hindrance, favoring target binding.

Triazole-Substituted Acetamides

Compound Name/Structure Key Features Properties/Bioactivity Reference
Target Compound 1H-1,2,4-triazol-5-yl, 4-methoxybenzyl Methoxy group enhances electron density, possibly improving receptor affinity.
2-[(4-Amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide Thioacetamide linker, chlorophenyl substituent Chlorophenyl group may confer antimicrobial activity via hydrophobic interactions.
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide Benzothiazole sulfonamide, phenolic hydroxyl Phenolic hydroxyl likely enhances solubility but reduces metabolic stability.
  • Unlike thioacetamides (e.g., ), the target’s acetamide linker is more stable against enzymatic hydrolysis.

Heterocyclic Modifications

Compound Name/Structure Key Features Properties/Bioactivity Reference
Target Compound 1H-1,2,4-triazole core Triazole’s hydrogen-bond capacity may mimic purine/pyrimidine interactions.
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole core, fluorinated benzamide Fluorine atoms enhance bioavailability and target binding via hydrophobic and electrostatic interactions.
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Benzothiazole, nitro group Nitro group may confer antiproliferative activity via redox cycling.
  • Thiazole-based compounds () often exhibit higher metabolic stability but lower solubility compared to triazoles.

Biological Activity

The compound 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic molecule characterized by its unique spirocyclic structure and diverse functional groups. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H21N3O5C_{17}H_{21}N_{3}O_{5}, with a molecular weight of approximately 379.4 g/mol. The presence of a dioxo group and an azaspiro framework contributes to its distinct chemical properties, which may influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of the triazole group have shown promising activity against various bacterial strains. In a study evaluating similar compounds, significant antibacterial activity was observed against Enterococcus faecalis with minimal inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL for certain derivatives .

CompoundMIC (µg/mL)Activity
Compound A12.5Significant
Compound B50Moderate

Anti-inflammatory Effects

Compounds containing triazole and methoxybenzyl groups have also been evaluated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially reducing cytokine release and inflammation in various models .

The exact mechanisms through which 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in key biochemical pathways related to inflammation and cell proliferation.

Case Studies

Several case studies have highlighted the biological activities of structurally related compounds:

  • Antibacterial Study : A series of triazole derivatives were synthesized and tested against various bacterial pathogens. The study revealed that modifications in the phenyl ring significantly influenced antibacterial activity .
  • Anticancer Evaluation : In vitro assays demonstrated that certain azaspiro derivatives exhibited cytotoxicity against cancer cell lines with varying effects on pro-inflammatory cytokine release .
  • Inflammation Modulation : Compounds similar to the one were shown to reduce inflammation in cellular models by inhibiting cytokine production .

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